molecular formula C5H12S<br>CH3(CH2)4SH<br>C5H12S B156433 2-Methyl-1-butanethiol CAS No. 1878-18-8

2-Methyl-1-butanethiol

Cat. No.: B156433
CAS No.: 1878-18-8
M. Wt: 104.22 g/mol
InChI Key: WGQKBCSACFQGQY-UHFFFAOYSA-N
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Description

2-Methyl-1-butanethiol is an organic compound with the molecular formula C5H12S. It is a thiol, characterized by the presence of a sulfur atom bonded to a hydrogen atom and an alkyl group. This compound is known for its strong, unpleasant odor, often described as skunk-like. It is used in various applications, including as a flavoring agent and in the synthesis of other chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-1-butanethiol can be synthesized through the reaction of 2-methyl-1-butanol with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under elevated temperatures and pressures to facilitate the formation of the thiol group .

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the continuous flow of reactants through a reactor, where the reaction conditions are carefully controlled to optimize yield and purity .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Bromine or iodine in an aqueous or organic solvent.

    Reduction: Zinc and hydrochloric acid.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products:

Mechanism of Action

The mechanism of action of 2-Methyl-1-butanethiol involves its interaction with various molecular targets through its thiol group. The thiol group can form disulfide bonds with other sulfur-containing molecules, influencing the structure and function of proteins and enzymes. This interaction is crucial in many biological processes, including the stabilization of protein structures and the regulation of enzyme activity .

Properties

IUPAC Name

2-methylbutane-1-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12S/c1-3-5(2)4-6/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGQKBCSACFQGQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50862771
Record name 1-Butanethiol, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50862771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid with disagreeable odour
Record name 2-Methyl-1-butanethiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/505/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

116.00 to 118.00 °C. @ 760.00 mm Hg
Record name 2-Methyl-1-butanethiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035418
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Density

0.842-0.847
Record name 2-Methyl-1-butanethiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/505/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

1878-18-8
Record name 2-Methyl-1-butanethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1878-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1-butanethiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001878188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Butanethiol, 2-methyl-
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Record name 1-Butanethiol, 2-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylbutane-1-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.924
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-METHYL-1-BUTANETHIOL
Source FDA Global Substance Registration System (GSRS)
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Record name 2-Methyl-1-butanethiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035418
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the chirality of 2-methyl-1-butanethiol influence its interaction with gold nanoclusters?

A1: Research has shown that the chirality of this compound plays a crucial role in its interaction with gold nanoclusters like Au25(SR)18. While commercially available this compound is typically racemic, studies revealed a surprising enantiomeric excess (e.e.) of the (S)-enantiomer in these mixtures []. Interestingly, when used to synthesize Au25(SMeBu)18° clusters, a spontaneous resolution phenomenon occurs. Spectral data from ¹H NMR and circular dichroism (CD) spectroscopy, along with single-crystal X-ray crystallography, confirmed that only the (S)-enantiomer binds to the Au25 core when the starting thiol e.e. reaches approximately 75% []. This highlights a selective interaction dictated by the stereochemistry of the thiol ligand.

Q2: What role does this compound play in the volatile metabolome of Clostridioides difficile?

A2: this compound is a significant component of the volatile metabolome of Clostridioides difficile, contributing to the characteristic odor of this bacterium []. Research suggests that cysteine plays a vital role in the biosynthesis of this thiol and other sulfur-containing volatiles. A proposed pathway involves the formation of cystathionine analogs from cysteine, which are then converted to thiols like this compound. These thiols can be further oxidized to their corresponding disulfides []. This understanding of the volatile metabolome could offer insights into the metabolism and pathogenesis of C. difficile.

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